molecular formula C12H12N2O2 B158575 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one CAS No. 1821-59-6

3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one

Cat. No.: B158575
CAS No.: 1821-59-6
M. Wt: 216.24 g/mol
InChI Key: RRWPHOVAKCTEFC-UHFFFAOYSA-N
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Description

3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-oxo-2-phenylethylamine with a suitable diketone or diester in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent but may include the use of acids, bases, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2-phenylethylamine: A precursor in the synthesis of the target compound.

    Quinoxalin-2(1H)-one: Another heterocyclic compound with similar structural features.

    Nicotinonitriles: Compounds with related chemical properties and applications.

Uniqueness

3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one is unique due to its specific ring structure and the presence of both oxo and phenylethyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-phenacyl-2,3-dihydro-1H-pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-5H,6-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWPHOVAKCTEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C(=O)N1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346415
Record name 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821-59-6
Record name 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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